

Introduction: The Role of Isotopic Labeling in Synthesis

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Compound of Interest

Compound Name: Methyl-D3 chloroformate

CAS No.: 43049-56-5

Cat. No.: B586639

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Methyl-D3 Chloroformate (CD_3OCOCl) is the isotopically labeled version of methyl chloroformate, where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] This substitution, while seemingly minor, provides a powerful tool for scientists. The increased mass and distinct nuclear magnetic resonance properties of deuterium make **Methyl-D3 Chloroformate** an invaluable intermediate for introducing a stable isotopic label into molecules.[1][2] This is particularly useful in quantitative mass spectrometry-based applications, such as metabolomics, and for elucidating reaction mechanisms.[2][3] Like its non-deuterated counterpart, it is a highly reactive and versatile reagent used to introduce the methoxycarbonyl functional group into a wide array of nucleophiles.[4][5]

Physicochemical and Safety Properties

Understanding the fundamental properties of a reagent is paramount to its effective and safe use. The data below is compiled from various safety data sheets and chemical databases. Note that many physical properties are reported for the non-deuterated analog (CAS 79-22-1) but are considered representative due to the negligible effect of deuterium substitution on these bulk properties.

Property	Value	Source(s)
CAS Number	43049-56-5	[6][7]
Molecular Formula	C ₂ D ₃ ClO ₂	[1][7]
Molecular Weight	97.51 g/mol	[6]
Appearance	Colorless liquid with a pungent odor	[1][8][9]
Melting Point	-61 °C / -77.8 °F	[10]
Boiling Point	71 °C / 160 °F at 1 atm	[11]
Flash Point	5 °C / 41 °F	[10]
Vapor Pressure	137 mbar @ 20 °C	[10]
Solubility	Soluble in chloroform and other common organic solvents (acetone, toluene, THF). Reacts with water.	[3][12]
Storage	Store refrigerated (+2°C to +8°C) under an inert atmosphere. Protect from moisture, heat, and light.	[3][7]

Hazard Profile and GHS Classification

Methyl-D3 Chloroformate is a hazardous chemical and must be handled with extreme care. Its hazard profile is identical to that of methyl chloroformate.[7]

- GHS Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic)
- Signal Word: Danger
- Hazard Statements:
 - H225: Highly flammable liquid and vapor.[13][14]

- H302+H312: Harmful if swallowed or in contact with skin.[14]
- H314: Causes severe skin burns and eye damage.[13][14]
- H330: Fatal if inhaled.[13][14]

Reactivity and Mechanistic Insights

The utility of **Methyl-D3 Chloroformate** stems from the high electrophilicity of its carbonyl carbon, which is bonded to both an oxygen and a highly electronegative chlorine atom. This makes it an excellent acylation agent, susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity: The chlorine atom is an excellent leaving group. When a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, the tetrahedral intermediate formed readily collapses, expelling the chloride ion and forming a new, stable bond with the nucleophile.

The general reaction proceeds as follows:

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions:

- **With Amines:** Reacts to form stable methyl-d3 carbamates. This is a cornerstone of its use as a protecting group for amines in peptide synthesis.[5][12]
- **With Alcohols:** Reacts to yield methyl-d3 carbonates.[12]
- **With Water:** Decomposes, especially when heated, to form methanol-d3, carbon dioxide, and corrosive hydrogen chloride gas.[8][11] This moisture sensitivity necessitates handling under inert, anhydrous conditions.[10][13]

Core Applications in Research and Development

The unique properties of **Methyl-D3 Chloroformate** make it a valuable tool in several scientific domains.

- **Metabolomics and Quantitative Analysis:** As a derivatizing agent, it is used to modify polar metabolites (e.g., amino acids, organic acids) to make them more volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The deuterated tag provides a known mass shift (+61.1 Da), enabling its use as an internal standard for precise quantification of metabolites in complex biological samples.[\[2\]](#)
- **Synthetic Chemistry Intermediate:** It serves as a key building block for introducing the methoxycarbonyl-d₃ group into pharmaceuticals and other complex organic molecules.[\[3\]](#)[\[7\]](#) This is critical in drug development for creating isotopically labeled standards for pharmacokinetic (ADME) studies. For example, it has been used in the synthesis of potent Cdk4 inhibitors for cancer treatment.[\[3\]](#)
- **Mechanistic Studies:** The deuterium label acts as a spectroscopic probe. By tracking the position of the CD₃ group in reaction products using NMR or Mass Spectrometry, researchers can gain unambiguous insights into reaction pathways and molecular rearrangements.[\[1\]](#)

Spectroscopic Characterization

The presence of deuterium significantly alters the compound's spectroscopic signature compared to its non-deuterated analog.

- **¹H NMR:** A proton NMR spectrum will show no signals, as all protons on the methyl group have been replaced by deuterium. This is advantageous as it will not create interfering signals when used as a derivatizing agent for analyzing proton-containing analytes.[\[15\]](#)
- **¹³C NMR:** The spectrum will display two primary signals: one for the carbonyl carbon and one for the methyl carbon. The methyl carbon signal will appear as a multiplet due to the carbon-deuterium (C-D) coupling, a key indicator of successful deuteration.[\[15\]](#)
- **²H (Deuterium) NMR:** A deuterium NMR spectrum would show a single signal corresponding to the three equivalent deuterium atoms of the methyl group, confirming the isotopic labeling.[\[15\]](#)
- **Infrared (IR) Spectroscopy:** The C-D stretching vibrations will appear at a lower wavenumber (approx. 2100-2200 cm⁻¹) compared to the typical C-H stretches (approx. 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[\[15\]](#) The C=O stretch remains a prominent feature.

Safe Handling and Storage Protocol

Due to its high toxicity, flammability, and reactivity, strict adherence to safety protocols is mandatory.[\[16\]](#)

Caption: A workflow for the safe handling of **Methyl-D3 Chloroformate**.

First Aid:

- Inhalation: Immediately move the victim to fresh air. Seek urgent medical attention. This is a life-threatening exposure route.[\[11\]](#)[\[13\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[10\]](#)[\[11\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[14\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[\[11\]](#)

Experimental Protocol: Derivatization of Amino Acids for GC-MS

This protocol provides a self-validating system for the derivatization of polar amino acids in a sample, preparing them for GC-MS analysis. The causality for each step is explained to ensure robust and reproducible results.

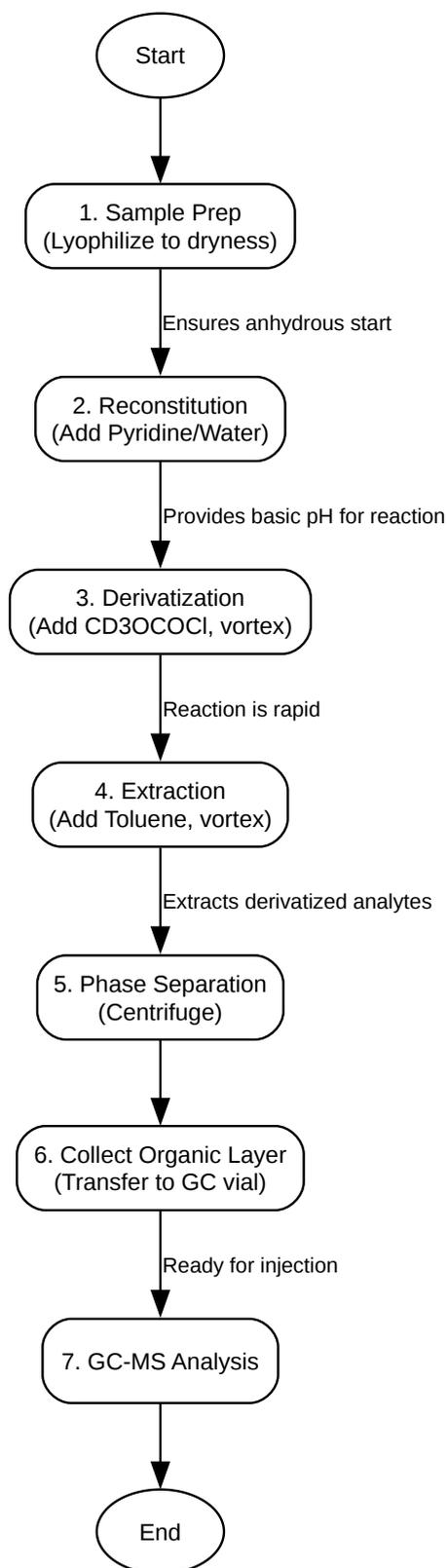
Objective: To convert non-volatile amino acids into their volatile methyl-d3 carbamate esters for GC-MS analysis.

Materials:

- **Methyl-D3 Chloroformate** (CAS 43049-56-5)
- Anhydrous Pyridine
- Anhydrous Methanol

- Toluene (or other suitable organic solvent)
- 1M Sodium Bicarbonate
- Sample containing amino acids (e.g., hydrolyzed protein, cell extract)
- Internal standard (e.g., Norvaline)

Workflow Diagram:



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Caption: Workflow for amino acid derivatization using **Methyl-D3 Chloroformate**.

Step-by-Step Procedure:

- Sample Preparation (Causality: Remove Water):
 - Aliquot the sample containing approximately 10-50 μg of total amino acids into a micro-reaction vial.
 - Add the internal standard.
 - Lyophilize the sample to complete dryness. This is a critical step; the reagent reacts violently with water, which would consume the reagent and inhibit the desired reaction.
- Reconstitution (Causality: Create Reaction Medium):
 - To the dry sample, add 50 μL of a 1:1 (v/v) solution of anhydrous pyridine and anhydrous methanol.
 - Vortex briefly to dissolve the residue. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
- Derivatization (Causality: Acylation Reaction):
 - In a chemical fume hood, add 10 μL of **Methyl-D3 Chloroformate** to the vial.
 - Immediately cap the vial and vortex for 30 seconds.
 - Allow the reaction to proceed for 5 minutes at room temperature. The reaction is fast. The exotherm should be minimal at this scale, but for larger scales, cooling is necessary.
- Quenching & Extraction (Causality: Stop Reaction & Isolate Product):
 - Add 100 μL of 1M Sodium Bicarbonate to quench any unreacted **Methyl-D3 Chloroformate**.
 - Add 200 μL of Toluene.
 - Vortex vigorously for 1 minute to extract the derivatized (now non-polar) amino acids into the organic layer.

- Phase Separation & Collection:
 - Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear phase separation.
 - Carefully transfer the upper organic layer (Toluene) to a GC-MS autosampler vial.
- Analysis:
 - Inject 1 μL of the organic layer into the GC-MS system. The resulting mass spectra will show the characteristic mass shift corresponding to the incorporation of the CD_3OCO group.

Conclusion

Methyl-D3 Chloroformate is more than just a reagent; it is an enabling tool for modern chemical and biological research. Its utility in creating stable isotope-labeled standards, derivatizing metabolites for sensitive analysis, and clarifying complex reaction mechanisms underscores its importance. However, its significant hazards demand a thorough understanding of its properties and unwavering adherence to rigorous safety protocols. This guide provides the foundational knowledge for scientists to harness the power of this reagent responsibly and effectively in their pursuit of discovery.

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